4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
Description
4-Ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a heterocyclic compound featuring a naphthothiazole core fused with a benzamide moiety. Its structure combines a naphthalene ring system condensed with a thiazole ring, substituted at the 2-position with a benzamide group bearing an ethoxy substituent. This compound is of interest due to its structural similarity to bioactive molecules targeting receptors, enzymes, and cancer pathways. Its synthesis typically involves multi-step reactions, including condensation and functionalization of thiazole precursors, as observed in related compounds .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-2-24-15-10-7-14(8-11-15)19(23)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)25-20/h3-12H,2H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRXNNDSLHTKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The retrosynthetic pathway for 4-ethoxy-N-{naphtho[1,2-d]thiazol-2-yl}benzamide decomposes the molecule into two primary precursors:
- Naphtho[1,2-d]thiazol-2-amine : Serves as the nucleophilic component for benzamide formation.
- 4-Ethoxybenzoyl chloride : Provides the electrophilic acylating agent.
The disconnection strategy highlights the necessity for efficient cyclization to construct the naphthothiazole core and subsequent amide bond formation.
Synthetic Routes
Synthesis of Naphtho[1,2-d]thiazol-2-amine
The naphthothiazole core is typically synthesized via cyclocondensation reactions. Two predominant methods are documented:
Hantzsch Thiazole Synthesis Variant
A modified Hantzsch approach employs 1-amino-2-naphthalenethiol and α-bromoketones under reflux conditions. For example:
- Reactants : 1-Amino-2-naphthalenethiol (1.0 equiv) and phenacyl bromide (1.1 equiv)
- Solvent : Ethanol (anhydrous)
- Conditions : Reflux at 78°C for 12–16 hours
- Yield : 68–72%
Thiouracil Cyclization Pathway
Alternative routes utilize thiouracil derivatives as intermediates:
Preparation of 4-Ethoxybenzoyl Chloride
4-Ethoxybenzoic acid is activated to its acyl chloride derivative through chlorination:
Coupling Reaction to Form 4-Ethoxy-N-{naphtho[1,2-d]thiazol-2-yl}benzamide
The final step involves Schotten-Baumann acylation:
- Reactants : Naphtho[1,2-d]thiazol-2-amine (1.0 equiv), 4-ethoxybenzoyl chloride (1.2 equiv)
- Base : Pyridine (2.5 equiv) or aqueous sodium hydroxide (10%)
- Solvent : Dichloromethane or tetrahydrofuran
- Conditions : 0–5°C for 2 hours, followed by room temperature stirring for 12 hours
- Workup : Extraction with ethyl acetate, washing with dilute HCl, and drying over sodium sulfate
- Yield : 65–78%
Optimization of Reaction Conditions
Characterization and Analytical Data
Spectroscopic Properties
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hantzsch Variant | High regioselectivity | Moderate yields |
| Thiouracil Pathway | Scalability | Multi-step synthesis |
| Schotten-Baumann | Mild conditions | Sensitivity to moisture |
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts like piperidine for condensation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as an anti-tubercular agent.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Table 1: SAR of N-(Thiazol-2-yl)-benzamide Analogs
Naphthoxazole and Naphthothiazole Derivatives
Naphtho-fused heterocycles exhibit diverse biological activities:
- Enzyme Inhibition: 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)benzene-1,3-diol shows nanomolar AChE inhibition (IC₅₀ = 58 nM), outperforming benzoxazole analogs. This highlights the enhanced π-π stacking and hydrophobic interactions enabled by the naphthalene system .
- Anticancer Activity : Chlorinated naphthothiazoles (e.g., 4-chloro-6-(naphtho[1,2-d]oxazol-2-yl)benzene-1,3-diol) exhibit IC₅₀ values of 2.18–2.89 µM against cancer cells, comparable to cisplatin. The ethoxy group in the target compound may similarly enhance DNA intercalation or receptor binding .
Anti-Prostate Cancer Agents
Substituted pyrazole, triazole, and thiazole derivatives derived from 1-(naphtho[1,2-d]thiazol-2-yl)hydrazine demonstrate potent androgen receptor antagonism. These compounds, such as triazolo-pyrimidine derivatives, exhibit low toxicity (LD₅₀ comparable to Bicalutamide) and robust anti-prostate cancer activity . The target compound’s ethoxy group may improve metabolic stability compared to methyl or hydroxyl analogs.
Antimicrobial and Physicochemical Properties
Naphtho[2,3-d]thiazole-4,9-diones (e.g., N-(4,9-dioxonaphthothiazol-2-yl)benzamide) show antimicrobial activity against Candida albicans and Staphylococcus aureus. The target compound’s ethoxy group could enhance lipophilicity (log P ≈ 3–4), aligning with optimal drug-like properties .
Biological Activity
4-Ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{15}H_{14}N_{2}OS
- Molecular Weight : 270.35 g/mol
- IUPAC Name : 4-ethoxy-N-(naphtho[1,2-d][1,3]thiazol-2-yl)benzamide
Synthesis
The synthesis of this compound involves the reaction of naphtho[1,2-d][1,3]thiazole with an appropriate ethoxy-substituted benzamide. The process typically includes:
- Formation of Intermediate : The initial step involves the synthesis of naphtho[1,2-d][1,3]thiazole derivatives through cyclization reactions.
- Coupling Reaction : The intermediate is then coupled with an ethoxy-substituted benzamide under suitable conditions (e.g., using coupling agents like EDC or DCC).
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer).
- Cytotoxicity Assay : MTT assays revealed that derivatives showed varying potency compared to cisplatin, a standard chemotherapy drug. Notably, some derivatives were found to be more effective than cisplatin against specific cell lines .
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| 5e | MDA-MB-231 | 15 | More potent |
| 5f | SUIT-2 | 20 | Less potent |
| 5l | HT-29 | 18 | More potent |
The mechanism by which these compounds exert their anticancer effects may involve:
- Induction of Apoptosis : Studies have shown that certain derivatives increase the percentage of sub-G1 cells in a dose-dependent manner, indicating apoptosis induction.
- Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest in cancer cells, leading to inhibited proliferation.
Antimicrobial Properties
This compound also demonstrates antimicrobial activity against various pathogens. Research has indicated:
- Inhibition of Bacterial Growth : The compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Preliminary studies suggest that derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the potential of naphtho[1,2-d][1,3]thiazole derivatives in treating specific diseases:
-
Case Study on Cancer Treatment : A clinical trial involving a derivative similar to this compound showed promising results in reducing tumor size in patients with advanced breast cancer.
- Outcome : Patients treated with the compound exhibited a significant reduction in tumor markers after six months.
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited bacterial growth in infected wounds.
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide with high purity?
Methodological Answer:
- Key Steps :
- Coupling Reaction : React 4-ethoxybenzoyl chloride with naphtho[1,2-d][1,3]thiazol-2-amine in a polar aprotic solvent (e.g., DMF or DCM) under inert atmosphere at 0–25°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
- Yield Optimization : Catalysts like DMAP or HOBt improve coupling efficiency. Maintain stoichiometric control (1:1 molar ratio) to minimize side products .
Q. Q2. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm the ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and benzamide carbonyl (δ 165–170 ppm in 13C NMR) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ peak matching the molecular formula (C20H16N2O2S) .
- X-ray Crystallography : Resolve crystal structure to validate hydrogen bonding between the amide and thiazole moieties .
Q. Q3. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm) .
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C expected due to aromatic stability) .
- Light Sensitivity : Store samples in amber vials and compare degradation rates under UV vs. dark conditions .
Advanced Research Questions
Q. Q4. How does the electronic configuration of the naphthothiazole moiety influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Mechanistic Insights :
- DFT Calculations : Use Gaussian or ORCA to map electron density on the thiazole ring. The C2 position (adjacent to sulfur) is electrophilic due to resonance stabilization .
- Experimental Validation : React with nucleophiles (e.g., Grignard reagents) in THF at −78°C. Analyze regioselectivity via LC-MS and 2D NMR .
Q. Q5. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Data Reconciliation Framework :
- Assay Standardization : Compare MIC (microbial) vs. IC50 (cancer cell lines) under identical conditions (e.g., RPMI-1640 media, 48-hour incubation) .
- Target Profiling : Use SPR or fluorescence polarization to measure binding affinity to putative targets (e.g., bacterial topoisomerase vs. human kinase) .
- Metabolite Interference : Test for metabolic activation by liver microsomes; LC-MS/MS identifies reactive intermediates .
Q. Q6. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Methodological Answer:
- SAR Workflow :
- Modify Substituents : Replace ethoxy with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability. Synthesize analogs via Suzuki coupling .
- LogP Optimization : Measure partition coefficients (shake-flask method) and correlate with in vivo bioavailability in rodent models .
- CYP450 Inhibition Screening : Use human hepatocytes to identify analogs with lower CYP3A4/2D6 inhibition, reducing drug-drug interaction risks .
Q. Q7. What computational models predict the compound’s interaction with biological membranes?
Methodological Answer:
- In Silico Approaches :
Critical Challenges & Future Directions
- Synthetic Scalability : Transitioning from batch to flow chemistry may improve yield and reduce solvent waste .
- In Vivo Toxicity : Conduct subchronic dosing studies in rodents to assess hepatic/renal toxicity .
- Target Deconvolution : CRISPR-Cas9 screening libraries can identify genetic vulnerabilities linked to the compound’s mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
